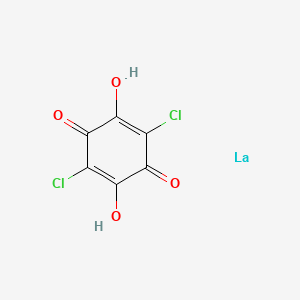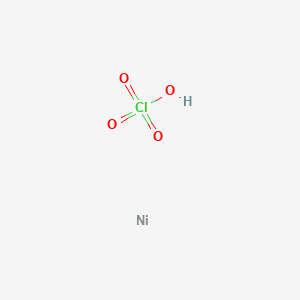
Cadmium acetate anhydrous
Overview
Description
Cadmium acetate anhydrous is a chemical compound with the formula Cd(CH₃COO)₂. It is a colorless crystalline solid that is soluble in water and various organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Cadmium acetate anhydrous can be synthesized through several methods:
Reaction with Acetic Acid: One common method involves reacting cadmium oxide with acetic acid. The reaction is as follows[ \text{CdO} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Cd(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ]
Reaction with Acetic Anhydride: Another method involves treating cadmium nitrate with acetic anhydride.
Chemical Reactions Analysis
Scientific Research Applications
Cadmium acetate anhydrous has several applications in scientific research:
Biology: It is used in studies involving cadmium’s effects on biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and cancer treatment.
Industry: It is used in the production of thin films for gas sensors, phototransistors, and diodes.
Mechanism of Action
The mechanism by which cadmium acetate anhydrous exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: Cadmium ions can bind to proteins and enzymes, altering their function.
Comparison with Similar Compounds
Cadmium acetate anhydrous can be compared with other cadmium salts:
Cadmium Chloride: Similar in solubility and toxicity but used in different applications.
Cadmium Sulfate: Used in electroplating and as a pigment.
Zinc Acetate: Less toxic and used in dietary supplements and lozenges.
This compound stands out due to its specific applications in semiconductor synthesis and thin film production.
Properties
IUPAC Name |
acetic acid;cadmium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cd/c1-2(3)4;/h1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUMLNYCSHQUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Cd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CdO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543-90-8 | |
| Record name | Cadmium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cadmium acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,6R,9R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B8180192.png)
![3-Azetidinol, 1-[(2-bromo-4-pyridinyl)methyl]-](/img/structure/B8180204.png)
![1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61](/img/structure/B8180210.png)



![[4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride](/img/structure/B8180264.png)

![3-[4-(3-cyanophenyl)-3,6-dioxo-2,5-dihydropyrrolo[3,4-c]pyrrol-1-yl]benzonitrile](/img/structure/B8180268.png)





